molecular formula C19H20N4O5S2 B2753446 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 2034540-61-7

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide

Cat. No. B2753446
CAS RN: 2034540-61-7
M. Wt: 448.51
InChI Key: WKOCDRIGCFAULB-UHFFFAOYSA-N
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Description

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

Electrophysiological Activity

The compound's electrophysiological activity has been investigated, focusing on its potential as a selective class III agent comparable to sematilide, which is undergoing clinical trials for its efficacy in in vitro Purkinje fiber assays. The 1H-imidazol-1-yl moiety within this compound is identified as a viable alternative for the methylsulfonylamino group to produce class III electrophysiological activity, indicating its importance in cardiac arrhythmia management (Morgan et al., 1990).

Catalytic Systems for Synthesis

This chemical has also been studied within the context of its role in catalytic systems, notably in the efficient synthesis of benzimidazoles at room temperature. The research highlights the compound's utility in promoting the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing its versatility and efficiency as a catalyst in organic synthesis (Khazaei et al., 2011).

Antiarrhythmic and Anticancer Properties

The synthesis and exploration of this compound and related derivatives have shown notable class III antiarrhythmic activity and potential anticancer properties. These compounds exhibit potent activity in vitro and in vivo, with implications for their use in the treatment of various arrhythmias and potential in cancer therapy, underlining their pharmacological importance (Ellingboe et al., 1992).

Coordination Chemistry

Research into the coordination and rearrangement of similar compounds has provided insights into their chemical behavior and potential applications in developing novel metal complexes with unique properties. This includes studies on nickel complexes, which have implications for material science and catalysis (Bermejo et al., 2000).

properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-29(25,26)19-22-11-12-23(19)16-4-2-3-15(13-16)18(24)21-10-9-14-5-7-17(8-6-14)30(20,27)28/h2-8,11-13H,9-10H2,1H3,(H,21,24)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOCDRIGCFAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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